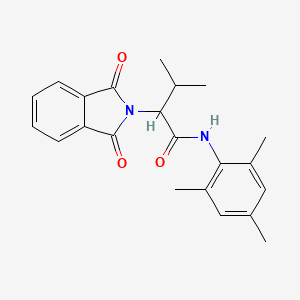
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. It has shown potential in cancer treatment by restoring the function of the tumor suppressor protein p53, which is often inactivated in cancer cells.
Mécanisme D'action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide is its specificity for the MDM2-p53 interaction. This specificity reduces the potential for off-target effects and toxicity. However, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has limited solubility in water, which can make it difficult to use in some experiments. Additionally, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide. One area of interest is the development of more potent and selective MDM2 inhibitors. Additionally, researchers are investigating the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide in combination with other cancer treatments to enhance their efficacy. Another area of interest is the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide analogs with improved solubility and pharmacokinetic properties. Finally, researchers are investigating the use of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
Conclusion
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide is a promising small molecule inhibitor with potential in cancer treatment. Its specificity for the MDM2-p53 interaction makes it a promising candidate for further development. However, more research is needed to fully understand its safety and efficacy in humans. The future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide are diverse and offer many opportunities for further investigation.
Méthodes De Synthèse
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of mesitylene with 2-bromo-3-methylbutanoyl chloride to form N-mesityl-3-methylbutanamide. This intermediate is then reacted with phthalic anhydride in the presence of a base to form the isoindole ring. The final step involves the introduction of a keto group to the isoindole ring through the reaction with acetic anhydride. The resulting product is 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction, which leads to the restoration of p53 function in cancer cells. This is important because p53 is a tumor suppressor protein that plays a critical role in preventing the development of cancer. In many types of cancer, the MDM2 protein binds to p53 and inhibits its function, leading to uncontrolled cell growth and tumor formation. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide has been shown to disrupt this interaction, leading to the reactivation of p53 and the induction of cell death in cancer cells.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-12(2)19(20(25)23-18-14(4)10-13(3)11-15(18)5)24-21(26)16-8-6-7-9-17(16)22(24)27/h6-12,19H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPNFGXLKMPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesityl-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
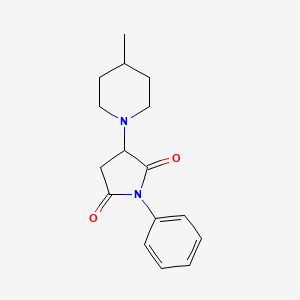
![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-L-prolinamide](/img/structure/B5090754.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)
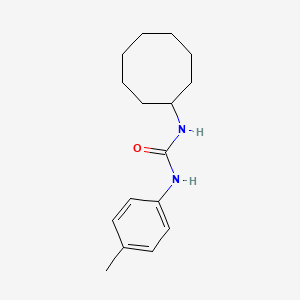
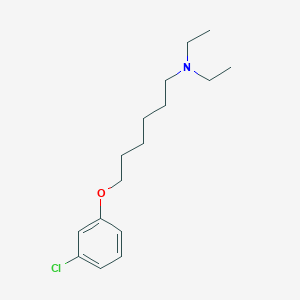
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
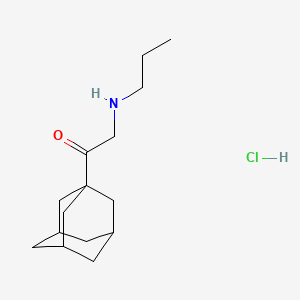
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)